molecular formula C22H25ClN2O9 B609802 Oxytetracycline hydrochloride CAS No. 2058-46-0

Oxytetracycline hydrochloride

Cat. No. B609802
CAS RN: 2058-46-0
M. Wt: 496.89
InChI Key: SVDOODSCHVSYEK-IFLJXUKPSA-N
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Description

Oxytetracycline is an antibiotic used for treating infections caused by Gram positive and Gram negative microorganisms such as Mycoplasma pneumoniae, Pasteurella pestis, Escherichia coli, Haemophilus influenzae, and Diplococcus pneumoniae . It is also used in studies on the oxytetracycline-resistance gene (otrA) .


Synthesis Analysis

Oxytetracycline is derived from Streptomyces rimosus . A universal method using Raman spectroscopy for the quantitative determination of oxytetracycline in three water-based medicines was developed . The most accurate quantitative determinations were achieved when a calibration model based on partial least squares using two principal components was used .


Molecular Structure Analysis

The thermal behavior of oxytetracycline hydrochloride was evaluated using TG–DTA, TG–FTIR and DSC . From TG–FTIR, it was possible to identify some of the products of its thermal decomposition .


Chemical Reactions Analysis

A universal method using Raman spectroscopy for the quantitative determination of oxytetracycline in three water-based medicines was developed . The most accurate quantitative determinations were achieved when a calibration model based on partial least squares using two principal components was used .


Physical And Chemical Properties Analysis

Oxytetracycline hydrochloride has a melting point of 180°C . It is freely soluble in water, but sparingly soluble in ethanol (96 per cent). Solutions in water become turbid on standing, owing to the precipitation of oxytetracycline .

Scientific Research Applications

Quantitative Analysis in Pharmaceuticals

OTC HCl is used in the development of analytical methods for quality control of pharmaceuticals. A study utilized Raman spectroscopy for the quantitative determination of OTC HCl in water-based liquid dosage forms . This method is crucial for ensuring the quality and safety of drugs, especially in detecting counterfeit medications.

Photocatalytic Degradation Studies

Research has been conducted on the photocatalytic degradation of OTC HCl using cobalt-doped TiO2 nanoparticles . This application is significant for environmental studies, particularly in understanding and mitigating the impact of antibiotics like OTC HCl on soil and surface water.

Antibiotic Resistance Research

OTC HCl is instrumental in studying antibiotic resistance mechanisms. It’s used to investigate the oxytetracycline-resistance gene (otrA) and to understand the antibiotic susceptibilities of various bacterial strains, such as Mycoplasma bovis .

Phagosome-Lysosome Fusion Studies

In cellular biology, OTC HCl helps in examining phagosome-lysosome (P-L) fusion in cells. This process is vital for understanding intracellular trafficking and the immune response to pathogens .

Degradation by Heat-Activated Processes

Studies have explored the degradation of OTC HCl in aqueous solutions through heat-activated processes like peroxydisulfate (PDS) and peroxymonosulfate (PMS) treatments . This research is important for environmental remediation and understanding the persistence of antibiotics in ecosystems.

Spectroscopic Method Development

OTC HCl is used in the development of spectroscopic methods for drug analysis. The compound’s unique spectral features enable the classification and authentication of medicinal preparations, which is essential for pharmaceutical research and quality control .

Mechanism of Action

Oxytetracycline works by reversibly binding to 30S and 50S ribosomal subunits, disrupting protein synthesis of bacterial cells, making bacteria unable to grow and proliferate, gradually dying .

Safety and Hazards

Oxytetracycline hydrochloride can cause serious eye irritation and is suspected of damaging the unborn child . It is not suitable for children under 12 years of age, women who are pregnant or breastfeeding, people with decreased kidney function or kidney failure, and people who are allergic to any ingredient of the tablets .

Future Directions

Oxytetracycline is mainly used to treat acne because it’s active against the bacteria associated with acne, Propionebacterium acnes . By controlling bacterial numbers, oxytetracycline brings the inflammation of the sebaceous glands under control and allows the skin to heal . Future research could focus on improving the efficiency of oxytetracycline in treating acne and other bacterial infections.

properties

IUPAC Name

(4S,4aR,5S,5aR,6S,12aR)-4-(dimethylamino)-1,5,6,10,11,12a-hexahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride
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InChI

InChI=1S/C22H24N2O9.ClH/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31);1H/t12-,13-,14+,17+,21-,22+;/m1./s1
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InChI Key

SVDOODSCHVSYEK-IFLJXUKPSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.Cl
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Isomeric SMILES

C[C@@]1([C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.Cl
Source PubChem
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Molecular Formula

C22H24N2O9.ClH, C22H25ClN2O9
Record name OXYTETRACYCLINE HYDROCHLORIDE
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Related CAS

79-57-2 (Parent)
Record name Oxytetracycline hydrochloride [USP:JAN]
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DSSTOX Substance ID

DTXSID5021097
Record name Oxytetracycline hydrochloride
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Molecular Weight

496.9 g/mol
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Physical Description

Oxytetracycline hydrochloride appears as odorless fluffy yellow solid or yellow powder. Bitter taste. (NTP, 1992)
Record name OXYTETRACYCLINE HYDROCHLORIDE
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992)
Record name OXYTETRACYCLINE HYDROCHLORIDE
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Product Name

Oxytetracycline hydrochloride

CAS RN

2058-46-0, 6153-64-6
Record name OXYTETRACYCLINE HYDROCHLORIDE
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Record name 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,6,10,12,12a-hexahydroxy-6-methyl-1,11-dioxo-, hydrochloride (1:1), (4S,4aR,5S,5aR,6S,12aS)-
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Melting Point

356 °F (decomposes) (NTP, 1992)
Record name OXYTETRACYCLINE HYDROCHLORIDE
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